molecular formula C27H34N2O4S B15000009 Ethyl 2-benzamido-6-[(dibutylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate

Ethyl 2-benzamido-6-[(dibutylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate

Cat. No.: B15000009
M. Wt: 482.6 g/mol
InChI Key: CLUZVKBVLKAXRK-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-6-[(dibutylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes benzamido, dibutylamino, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzamido-6-[(dibutylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of benzamido and dibutylamino precursors with a benzothiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-6-[(dibutylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamido group can be reduced to an amine.

    Substitution: The dibutylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-benzamido-6-[(dibutylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-benzamido-6-[(dibutylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-benzamido-6-[(dibutylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its benzothiophene core is particularly noteworthy for its potential electronic and optical applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H34N2O4S

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 2-benzamido-6-[(dibutylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H34N2O4S/c1-4-7-16-29(17-8-5-2)18-20-14-15-21-22(27(32)33-6-3)26(34-24(21)23(20)30)28-25(31)19-12-10-9-11-13-19/h9-15,30H,4-8,16-18H2,1-3H3,(H,28,31)

InChI Key

CLUZVKBVLKAXRK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1=C(C2=C(C=C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)OCC)O

Origin of Product

United States

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